![molecular formula C11H13N3O3 B1389559 (4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone CAS No. 443295-30-5](/img/structure/B1389559.png)
(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone
Overview
Description
(4-Nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone, also known as 4-Nitrophenyl-THP-Methanone, is a heterocyclic compound used in various scientific research applications. It has a wide range of uses, including as a catalyst for organic synthesis, as a corrosion inhibitor, and as a fluorescent probe for imaging and sensing. This compound is also used in the preparation of novel polymers and in the development of new pharmaceuticals.
Scientific Research Applications
(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanonel-THP-Methanone has a wide range of scientific research applications. It is used as a catalyst for organic synthesis, as a corrosion inhibitor, and as a fluorescent probe for imaging and sensing. It is also used in the preparation of novel polymers and in the development of new pharmaceuticals. Additionally, (4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanonel-THP-Methanone has been used to study the interactions between proteins and DNA, as well as to investigate the mechanisms of drug-receptor interactions.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanonel-THP-Methanone is not fully understood. However, it is believed that the compound acts as a catalyst for organic synthesis by forming covalent bonds between molecules. It is also believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces. Additionally, it is thought to act as a fluorescent probe by emitting light when exposed to UV radiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanonel-THP-Methanone are not well understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. Additionally, it has been shown to have minimal effects on the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using (4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanonel-THP-Methanone in lab experiments include its low cost, easy availability, and simple synthesis. Additionally, it is non-toxic and non-mutagenic, making it a safe and effective choice for laboratory research. However, it has a relatively limited range of uses, and its mechanism of action is not fully understood.
Future Directions
The potential future directions for (4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanonel-THP-Methanone include further research into its mechanism of action, its biochemical and physiological effects, and its application in the development of new pharmaceuticals. Additionally, further research could be conducted into the use of the compound as a fluorescent probe for imaging and sensing, as well as its use in the preparation of novel polymers. Finally, research could be conducted into the use of (4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanonel-THP-Methanone as a corrosion inhibitor and its potential applications in the field of nanotechnology.
properties
IUPAC Name |
diazinan-1-yl-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-8-2-1-7-12-13)9-3-5-10(6-4-9)14(16)17/h3-6,12H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVERFKIXBCALFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.